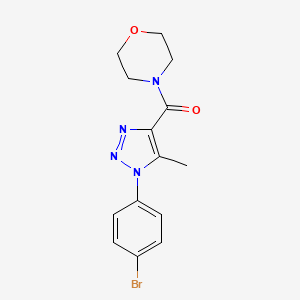
(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C14H15BrN4O2 and its molecular weight is 351.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit telomerase , suggesting that this compound may also target telomerase or related enzymes.
Mode of Action
If it does indeed target telomerase, it may inhibit the enzyme’s activity, leading to shortened telomeres and eventual cell death .
Biochemical Pathways
Inhibition of telomerase can impact the telomere length maintenance pathway, leading to cellular senescence and apoptosis .
Result of Action
If it inhibits telomerase, it could lead to cellular senescence and apoptosis .
Actividad Biológica
The compound (1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals with antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is C12H14BrN5O. The triazole ring is critical for its biological activity, and the presence of the morpholino group enhances its solubility and bioavailability. The bromine substituent on the phenyl ring may also influence its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various microbial strains. In vitro studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induces apoptosis in these cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: Anticancer Activity
A study evaluating the anticancer effects of triazole derivatives found that a related compound exhibited an IC50 value of 2.96 µmol/L against MCF-7 cells after 24 hours of treatment. This suggests that this compound may have similar or enhanced potency due to structural modifications that improve binding affinity to cancer cell receptors.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Triazoles are known to inhibit enzymes such as cytochrome P450s involved in steroid biosynthesis.
- Reactive Oxygen Species (ROS) Production: Induction of oxidative stress leading to apoptosis in cancer cells.
- Interference with Signaling Pathways: Such as the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation.
Data Summary
Propiedades
IUPAC Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-10-13(14(20)18-6-8-21-9-7-18)16-17-19(10)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDWLYVZTMAMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














